molecular formula C11H8BrNO2 B184563 N-(3-bromophenyl)furan-2-carboxamide CAS No. 19771-82-5

N-(3-bromophenyl)furan-2-carboxamide

Cat. No. B184563
CAS RN: 19771-82-5
M. Wt: 266.09 g/mol
InChI Key: LEMAIDTUROCEKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromophenyl)furan-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is known for its ability to inhibit certain enzymes, making it a promising candidate for the development of new drugs.

Mechanism Of Action

The mechanism of action of N-(3-bromophenyl)furan-2-carboxamide involves the inhibition of certain enzymes, which can lead to changes in gene expression and cell growth. Specifically, this compound has been shown to inhibit histone deacetylases, which are involved in the modification of histone proteins that regulate gene expression.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-(3-bromophenyl)furan-2-carboxamide are still being studied. However, it has been shown to have potential applications in the treatment of cancer, as it can inhibit the growth of cancer cells in vitro. Additionally, this compound has been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using N-(3-bromophenyl)furan-2-carboxamide in lab experiments is its ability to inhibit specific enzymes, making it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of this compound is its potential toxicity, which could limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving N-(3-bromophenyl)furan-2-carboxamide. One area of interest is the development of new drugs based on this compound, which could have applications in the treatment of various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential limitations and toxicity.

Synthesis Methods

The synthesis of N-(3-bromophenyl)furan-2-carboxamide involves several steps, including the reaction of 3-bromophenylboronic acid with furan-2-carboxylic acid, followed by the addition of N,N-dimethylformamide and a coupling reagent such as N,N'-dicyclohexylcarbodiimide. The resulting compound is then purified through column chromatography.

Scientific Research Applications

N-(3-bromophenyl)furan-2-carboxamide has been studied extensively for its potential applications in the treatment of various diseases. One area of research involves the inhibition of specific enzymes, such as histone deacetylases, which are involved in the regulation of gene expression. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

CAS RN

19771-82-5

Product Name

N-(3-bromophenyl)furan-2-carboxamide

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

N-(3-bromophenyl)furan-2-carboxamide

InChI

InChI=1S/C11H8BrNO2/c12-8-3-1-4-9(7-8)13-11(14)10-5-2-6-15-10/h1-7H,(H,13,14)

InChI Key

LEMAIDTUROCEKC-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=CC=CO2

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=CC=CO2

Origin of Product

United States

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